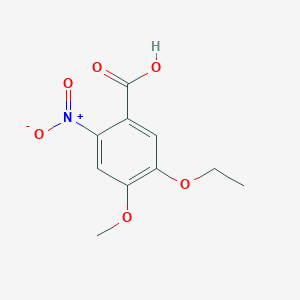

5-Ethoxy-4-methoxy-2-nitrobenzoic acid

Description

Significance of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid, a compound featuring a benzene (B151609) ring attached to a carboxylic acid group, and its derivatives are foundational scaffolds in modern chemistry. nist.gov These molecules are not only prevalent in nature but also serve as crucial precursors for the industrial synthesis of a wide array of organic substances. nbinno.com The versatility of the benzoic acid nucleus allows for the introduction of various functional groups, leading to a vast library of compounds with tailored properties.

In contemporary research, benzoic acid derivatives are indispensable. They are integral to the pharmaceutical industry, forming the structural core of numerous therapeutic agents with applications ranging from antimicrobial to anticancer treatments. ontosight.aichemicalbook.com Beyond medicine, they are widely used as food preservatives, inhibiting the growth of molds, yeasts, and bacteria. nbinno.com The dye and polymer industries also rely on benzoic acid derivatives as key intermediates. google.com Their importance lies in their utility as versatile building blocks, enabling the construction of complex molecular architectures through a variety of chemical transformations.

Overview of Aromatic Carboxylic Acid Functionalization Methodologies

The functionalization of aromatic carboxylic acids is a cornerstone of organic synthesis, allowing for the precise modification of the aromatic ring. A primary method for introducing new functional groups is electrophilic aromatic substitution. In this class of reactions, an electrophile attacks the electron-rich benzene ring. The carboxylic acid group is a deactivating, meta-directing substituent, meaning it slows down the reaction and directs incoming electrophiles to the positions meta to itself. Common examples include:

Nitration: The introduction of a nitro group (–NO₂) using a mixture of nitric and sulfuric acids.

Halogenation: The addition of a halogen (e.g., Br, Cl) typically using a Lewis acid catalyst.

Sulfonation: The introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.

Other significant methodologies for synthesizing aromatic carboxylic acids include the oxidation of an alkyl group attached to an aromatic ring. ncert.nic.in Strong oxidizing agents can convert a methyl group, for instance, into a carboxylic acid group. ncert.nic.in Furthermore, the hydrolysis of nitriles (compounds containing a –CN group) under acidic or basic conditions provides another reliable route to aromatic carboxylic acids.

Contextualization of 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid within Nitroaromatic Chemistry

Nitroaromatic compounds are organic molecules containing one or more nitro (–NO₂) functional groups attached to an aromatic ring. The nitro group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms, which significantly influences the chemical properties of the molecule. researchgate.net This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. researchgate.net

This compound is a polysubstituted aromatic compound that fits squarely within this class. Its structure is built upon a benzoic acid core, which is functionalized with three distinct groups:

A nitro group at position 2.

A methoxy (B1213986) group (–OCH₃) at position 4.

An ethoxy group (–OCH₂CH₃) at position 5.

The electronic properties of this molecule are complex, resulting from the interplay of these substituents. The nitro and carboxylic acid groups are electron-withdrawing, while the methoxy and ethoxy groups are electron-donating through resonance. This specific arrangement of activating and deactivating groups dictates the molecule's reactivity and potential applications as a chemical intermediate.

Chemical and Physical Data of this compound

While extensive research dedicated solely to this compound is limited in public literature, its fundamental properties can be compiled from chemical databases and suppliers.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 61948-83-2 biosynth.com |

| Chemical Formula | C₁₀H₁₁NO₆ |

| SMILES | CCOC1=C(OC)C=C(C(=O)O)C(=C1)N(=O)=O |

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 241.20 g/mol | chemicalbook.com |

| Melting Point | 213-215 °C | biosynth.comchemicalbook.com |

| Boiling Point (Predicted) | 416.5 ± 45.0 °C | chemicalbook.com |

Detailed Research Findings

Specific scholarly articles detailing the synthesis and reactivity of this compound are not widely available. However, a detailed analysis of its structure allows for scientifically grounded inferences about its chemical behavior and potential utility.

The molecule's reactivity is governed by the directing effects of its functional groups. The powerful electron-withdrawing nitro and carboxyl groups dominate, deactivating the ring. Conversely, the ethoxy and methoxy groups are activating, ortho-para directing substituents. The single remaining hydrogen on the aromatic ring (at position 6) is sterically hindered and electronically deactivated, making further electrophilic substitution unlikely under standard conditions.

The true synthetic utility of this compound likely lies in the modification of its existing functional groups:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (–NH₂). This transformation is a common strategy in the synthesis of dyes, pharmaceuticals, and other fine chemicals, opening up a plethora of subsequent reactions.

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo esterification (reaction with an alcohol to form an ester) or be converted into an acyl chloride, which is a highly reactive intermediate for forming amides. The Shiina esterification, for example, uses substituted benzoic anhydrides to facilitate the formation of esters. wikipedia.org

Nucleophilic Aromatic Substitution: Although the ring is substituted with electron-donating groups, the powerful activating effect of the ortho-nitro group could potentially allow for nucleophilic displacement of one of the alkoxy groups under specific, harsh conditions.

Given its polysubstituted nature, this compound is best viewed as a valuable chemical intermediate or building block. Its structure is analogous to other substituted nitro- and aminobenzoic acids that serve as precursors in the synthesis of complex heterocyclic compounds and pharmacologically active molecules. google.comnih.gov For instance, the related compound 5-hydroxy-4-methoxy-2-nitrobenzoic acid is noted as a useful intermediate for pharmaceuticals and agricultural chemicals. google.com

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-4-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-3-17-9-4-6(10(12)13)7(11(14)15)5-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTHICJFQQKQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 5 Ethoxy 4 Methoxy 2 Nitrobenzoic Acid Derivatives

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the group itself. It activates the ring for nucleophilic attack and can undergo reduction to form the corresponding amino group, a key transformation in the synthesis of many heterocyclic compounds and other complex organic molecules.

Reduction of the Nitro Moiety to Amino Functionalities

The conversion of the nitro group to an amine is a fundamental transformation. A common and efficient method for this reduction is catalytic hydrogenation. While specific studies on 5-Ethoxy-4-methoxy-2-nitrobenzoic acid are not prevalent, the reduction of the closely related compound, 5-Methoxy-2-nitrobenzoic acid, provides a clear and analogous reaction pathway.

In a typical procedure, the nitro compound is hydrogenated over a palladium on carbon (Pd/C) catalyst in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature under a hydrogen atmosphere. This reaction proceeds with high efficiency, often yielding the corresponding amino derivative in near-quantitative amounts. chemicalbook.com

| Starting Material | Reagents and Catalyst | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| 5-Methoxy-2-nitrobenzoic acid | H₂ (balloon), 10% Pd/C | THF | Room Temperature | 18 h | 2-amino-5-methoxybenzoic acid | 98% |

The mechanism for this type of catalytic hydrogenation involves the adsorption of the nitro group and hydrogen onto the surface of the palladium catalyst. The stepwise reduction of the nitro group then occurs, passing through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed and desorbed from the catalyst surface.

Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions, making the aromatic ring electron-deficient and susceptible to attack by nucleophiles. nih.govnih.gov In many cases, groups positioned ortho or para to the nitro group can be displaced. However, under certain conditions, the nitro group itself can act as a leaving group.

For SNAr reactions to occur, the aromatic ring must be significantly activated by electron-withdrawing groups. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov While direct displacement of the nitro group in this compound is not commonly reported, studies on similar nitroaromatic compounds show that such reactions are feasible, particularly with potent nucleophiles and under specific reaction conditions. nih.gov For instance, the transetherification of 2,4-dimethoxynitrobenzene with a bulky nucleophile like t-butoxide demonstrates the displacement of an alkoxy group ortho to the nitro substituent, highlighting the activating effect of the nitro group. nih.gov

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, allowing for a variety of transformations into other functional groups such as esters, acyl halides, and amides, or its complete removal through decarboxylation.

Esterification Reactions

Esterification is a common reaction of carboxylic acids, often carried out by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This process, known as Fischer esterification, is an equilibrium reaction. A patent for a related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, details its conversion to the corresponding methyl ester. google.com

The reaction involves heating the carboxylic acid with a large excess of an alcohol, which also serves as the solvent, and a catalytic amount of concentrated sulfuric acid. google.comgoogle.com The use of an excess of the alcohol helps to drive the equilibrium towards the formation of the ester.

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| 5-hydroxy-4-methoxy-2-nitrobenzoic acid | Methanol, Concentrated H₂SO₄ | Methanol | 60-70 °C | 55 h | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 87% |

Conversion to Acyl Halides and Other Carboxylic Acid Derivatives

Carboxylic acids can be readily converted into more reactive derivatives like acyl halides. Acyl chlorides, in particular, are valuable synthetic intermediates. The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.com

A patented process for the preparation of 5-bromo-2-chlorobenzoyl chloride illustrates this transformation. The carboxylic acid is refluxed directly with thionyl chloride and a catalytic amount of DMF. google.com After the reaction is complete, the excess thionyl chloride can be removed by distillation, yielding the acyl chloride. google.com This method is generally applicable to a wide range of carboxylic acids, including this compound.

| Starting Material | Reagents | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 5-bromo-2-chlorobenzoic acid | Thionyl chloride | DMF | Reflux | 5-bromo-2-chlorobenzoyl chloride |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful reaction. For aromatic carboxylic acids, this transformation often requires high temperatures or the use of a catalyst. The presence of an ortho-substituent, particularly a nitro group, can facilitate this process. rsc.org

Copper-catalyzed decarboxylation has been shown to be effective for 2-nitrobenzoic acids. rsc.org These reactions often proceed under relatively mild conditions and can be coupled with other transformations, such as C-H arylation. rsc.org The ortho-nitro group is believed to play a crucial role in facilitating the decarboxylation step, likely through a coordination effect with the copper catalyst. rsc.org While direct thermal decarboxylation of nitrobenzoic acids is known, it generally requires high temperatures, and the specific conditions would depend on the substitution pattern of the aromatic ring. researchgate.net

Reactions Involving Alkoxy (Ethoxy and Methoxy) Substituents

The ether linkages of the ethoxy and methoxy (B1213986) groups on the aromatic ring are key sites for chemical modification. These transformations can involve oxidation, cleavage, or interconversion, often with selectivity challenges due to their similar chemical nature.

The oxidation of methoxy groups on an aromatic ring, particularly when activated by other substituents, can lead to various products. In the context of derivatives of this compound, the methoxy group at the C-4 position is part of a highly substituted, electron-rich system, albeit deactivated by the nitro and carboxyl groups.

Oxidative demethylation is a common transformation. This can be achieved using various reagents. For instance, strong oxidizing agents can, under harsh conditions, lead to the cleavage of the methyl group, yielding a hydroxyl functionality. More selective methods often involve reagents that can interact specifically with the methoxy group. For example, certain Lewis acids in conjunction with an oxidant can facilitate the removal of the methyl group.

Enzymatic systems, such as cytochrome P450 monooxygenases, are known to catalyze the O-demethylation of methoxylated aromatic compounds. nih.gov These biocatalytic methods can offer high selectivity under mild conditions. The general mechanism for oxidative O-dealkylation involves the enzymatic hydroxylation of the alkyl group of the ether, which then forms an unstable hemiacetal that decomposes to the corresponding phenol (B47542) and an aldehyde. researchgate.net

In a non-biological context, reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or other specialized oxidants can effect the demethylation of methoxy groups. The selectivity between the methoxy and ethoxy groups would depend on subtle electronic and steric differences, with the methoxy group often being slightly more reactive towards cleavage due to the lower stability of the corresponding methyl radical or cation compared to the ethyl equivalents.

Table 1: Examples of Reagents for Oxidative Demethylation of Aromatic Ethers

| Reagent/System | Conditions | Comments |

|---|---|---|

| Nitric acid | High temperature | Can also lead to further nitration of the ring. |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Common for deprotection of p-methoxybenzyl ethers. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Milder oxidant. |

| Cytochrome P450 Enzymes | Physiological pH, O₂, NADPH | Highly selective biocatalytic method. nih.gov |

This table provides a general overview of reagents and is not specific to this compound.

The cleavage of aryl ether bonds is a fundamental reaction in organic synthesis, often employed in the deprotection of hydroxyl groups. For derivatives of this compound, the selective cleavage of either the methoxy or the ethoxy group presents a significant challenge.

Acid-Catalyzed Cleavage: Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used for the cleavage of aryl ethers. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group in an SN2-type mechanism. masterorganicchemistry.com The reactivity order is generally HI > HBr > HCl. In the case of a mixed ether like this compound, the cleavage would likely occur at the methoxy group preferentially, as the methyl group is more susceptible to SN2 attack than the ethyl group due to less steric hindrance.

Lewis Acid-Mediated Cleavage: Lewis acids, particularly boron trihalides (e.g., BBr₃, BCl₃), are highly effective reagents for the cleavage of aryl ethers under milder conditions than strong protic acids. nih.gov The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the alkyl group. The selectivity of cleavage between a methoxy and an ethoxy group can be influenced by the choice of Lewis acid and the reaction conditions. Often, the methoxy group is cleaved more readily. Aluminum chloride (AlCl₃) is another Lewis acid that can be used for this purpose. nih.gov

Interconversion: Interconversion of the alkoxy groups (e.g., converting the methoxy to an ethoxy group or vice versa) is a more complex process. It would typically involve a two-step sequence of cleavage of the original ether to the corresponding phenol, followed by alkylation with a different alkylating agent. For example, to convert the methoxy group to an ethoxy group, one would first selectively cleave the methoxy group to a hydroxyl group and then treat the resulting phenol with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) under basic conditions.

Table 2: Common Reagents for Aryl Ether Cleavage

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| HBr or HI | Acetic acid, reflux | Generally cleaves methyl ethers faster than ethyl ethers. masterorganicchemistry.commasterorganicchemistry.com |

| BBr₃ | Dichloromethane, low temp. | Highly effective; often shows good selectivity for methyl ethers. |

| AlCl₃ | Inert solvent | Can require higher temperatures; may be less selective. nih.gov |

| Pyridinium Hydrochloride | Molten, high temp. | Harsh conditions, generally not selective. |

This table provides a general overview of reagents and is not specific to this compound.

Investigation of Regioselectivity and Stereochemistry in Reactions of Substituted Benzoic Acids

The substitution pattern on the benzoic acid ring profoundly influences the regioselectivity of further reactions, such as electrophilic aromatic substitution. The stereochemistry becomes relevant when reactions create new chiral centers, for instance, in the side-chain of a derivative.

Regioselectivity: In this compound, the directing effects of the substituents are in competition. The substituents can be classified as follows:

-COOH (Carboxyl group): Meta-directing, deactivating.

-NO₂ (Nitro group): Meta-directing, strongly deactivating. minia.edu.egwikipedia.org

-OCH₃ (Methoxy group): Ortho, para-directing, strongly activating. organicchemistrytutor.comlibretexts.org

-OC₂H₅ (Ethoxy group): Ortho, para-directing, strongly activating. minia.edu.eg

For an incoming electrophile, the potential sites of attack are C3 and C6.

The methoxy group at C4 directs ortho to C3 and C5. The C5 position is already substituted.

The ethoxy group at C5 directs ortho to C4 and C6. The C4 position is already substituted.

The nitro group at C2 directs meta to C4 and C6.

The carboxyl group at C1 directs meta to C3 and C5.

Considering these effects in concert:

Position C3: Is ortho to the activating methoxy group and meta to the deactivating carboxyl group. This position is electronically favored by both.

Position C6: Is ortho to the activating ethoxy group and meta to the deactivating nitro group. This position is also electronically favored.

The final regiochemical outcome of a reaction, such as nitration or halogenation, would be a delicate balance between these electronic effects and steric hindrance from the existing substituents. It is likely that a mixture of products would be formed, with the precise ratio depending on the specific reaction and conditions.

Stereochemistry: The parent molecule, this compound, is achiral. Stereochemical considerations would arise in reactions of its derivatives that either contain a chiral center or in which a new chiral center is formed. For instance, if the carboxylic acid is converted to an amide with a chiral amine, the resulting molecule would be diastereomeric.

If a reaction introduces a new stereocenter, for example, by addition to a side-chain double bond, the facial selectivity of the attack would be influenced by the steric and electronic properties of the substituted benzoic acid moiety. libretexts.org In reactions that proceed through a planar intermediate (like an SN1 reaction at a benzylic position), a racemic mixture of products would be expected, unless a chiral catalyst or reagent is used. oregonstate.edu For reactions that follow a concerted mechanism with a defined stereochemical outcome (like an SN2 reaction), inversion of configuration at the reacting center would be observed. oregonstate.edu

Advanced Computational and Theoretical Investigations of Substituted Nitrobenzoic Acids

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this field.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules like 5-Ethoxy-4-methoxy-2-nitrobenzoic acid. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction, which simplifies the calculations significantly.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. Due to the presence of flexible groups—the ethoxy, methoxy (B1213986), and carboxylic acid moieties—the molecule can exist in several different spatial arrangements, or conformations.

Conformational analysis is performed to identify the most stable conformer(s). This is typically achieved by systematically rotating the rotatable bonds (e.g., C-O bonds of the ethoxy and methoxy groups, and the C-C bond of the carboxylic acid group) and performing a geometry optimization for each starting conformation. The relative energies of the optimized structures are then compared to identify the global minimum and other low-energy conformers that might be present at room temperature. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. For similar aromatic compounds, DFT has been shown to reliably predict geometries. scirp.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

The following data is illustrative and represents typical values that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation. Specific experimental or calculated data for this molecule is not currently available in published literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(carboxyl)-C(ring) | 1.49 Å |

| C=O | 1.21 Å | |

| C-O(H) | 1.35 Å | |

| C(ring)-N | 1.46 Å | |

| N=O | 1.22 Å | |

| C(ring)-O(methoxy) | 1.36 Å | |

| C(ring)-O(ethoxy) | 1.37 Å | |

| Bond Angle | O=C-O(H) | 122° |

| C(ring)-C-N | 120° | |

| Dihedral Angle | C(ring)-C(ring)-C-O | ~25° |

| C(ring)-O-C-C | ~180° (anti) or ~0° (syn) |

Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of this compound. Key aspects of this analysis include the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For a substituted nitrobenzoic acid, the electron-withdrawing nitro group and carboxylic acid group, along with the electron-donating ethoxy and methoxy groups, will significantly influence the energies and spatial distributions of these orbitals.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals how the electron density is distributed across the molecule. This helps in identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and reaction mechanisms. The oxygen and nitrogen atoms are expected to carry partial negative charges, while the attached carbon and hydrogen atoms will be more electropositive.

Table 2: Hypothetical Electronic Properties of this compound

This data is for illustrative purposes, based on typical results from DFT calculations on similar aromatic compounds.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 4.8 D |

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be directly compared with experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies and intensities of the normal modes of vibration. scirp.org These calculated frequencies correspond to the peaks observed in IR and Raman spectra. For this compound, characteristic frequencies would include the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the NO2 group, C-O stretches of the ether groups, and various aromatic C-H and C=C vibrations. While there is often a systematic overestimation of frequencies in DFT calculations, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. scirp.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. epstem.net These calculations provide theoretical spectra that can aid in the assignment of experimental signals, especially for complex molecules where signals may overlap. The calculated chemical shifts for the various protons and carbons in this compound would be sensitive to the local electronic environment created by the different functional groups.

Ab Initio Methods for Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. While full ab initio calculations on a molecule of this size can be intensive, they are often used as a benchmark to validate the results obtained from more computationally efficient DFT methods.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model a molecule in the gas phase (as an isolated entity), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For this compound, an MD simulation could provide insights into:

Solvation Structure: How solvent molecules (e.g., water, DMSO) arrange themselves around the solute molecule.

Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformers.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the carboxylic acid group and solvent molecules, or between molecules of the acid itself.

These simulations are crucial for understanding the properties and behavior of the compound in a realistic chemical environment, which can differ significantly from the gas phase.

Theoretical Analysis of Substituent Effects on Reactivity and Acidity

Electronic and Steric Effects of Substituents on Reaction Pathways

The reactivity and regioselectivity of this compound in chemical reactions are profoundly influenced by the interplay of electronic and steric effects originating from its four distinct substituents: a carboxylic acid, a nitro group, a methoxy group, and an ethoxy group. These functional groups modulate the electron density distribution within the aromatic ring and create steric hindrance around it, thereby dictating the most probable pathways for various reactions, including electrophilic and nucleophilic substitutions, as well as reactions involving the carboxyl group.

Electronic Effects of Substituents

The electronic nature of each substituent—whether it donates or withdraws electron density—is a primary determinant of the benzene (B151609) ring's reactivity. These effects are transmitted through two main mechanisms: the inductive effect (I), which operates through the sigma bonds, and the resonance effect (R), which involves the delocalization of pi electrons.

Electron-Donating Groups (Activating Groups) : The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups at positions 4 and 5 are potent activating groups. They exert a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is significantly outweighed by their strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atoms are delocalized into the benzene ring. pressbooks.pub This delocalization substantially increases the electron density of the ring, particularly at the ortho and para positions relative to the alkoxy groups, making the molecule more susceptible to electrophilic attack. pressbooks.publibretexts.org

Electron-Withdrawing Groups (Deactivating Groups) : The nitro (-NO₂) group at position 2 and the carboxylic acid (-COOH) group at position 1 are strong deactivating groups. Both substituents withdraw electron density from the ring through both inductive (-I) and resonance (-R) effects. researchgate.netreddit.com The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net This significant reduction in electron density makes the aromatic ring less reactive towards electrophiles. libretexts.org These groups direct incoming electrophiles to the meta position. wikipedia.org

The cumulative electronic influence on the aromatic ring is a balance between these opposing effects. The powerful activation by the two alkoxy groups competes with the strong deactivation by the nitro and carboxyl functions, leading to a complex reactivity pattern. For a reaction like nucleophilic aromatic substitution, the presence of a strong electron-withdrawing group such as the nitro group is essential to activate the ring towards attack by a nucleophile. rsc.org

| Substituent | Position | Inductive Effect (I) | Resonance Effect (R) | Overall Electronic Effect |

|---|---|---|---|---|

| -COOH (Carboxylic Acid) | 1 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

| -NO₂ (Nitro) | 2 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

| -OCH₃ (Methoxy) | 4 | -I (Withdrawing) | +R (Donating) | Strongly Activating |

| -OC₂H₅ (Ethoxy) | 5 | -I (Withdrawing) | +R (Donating) | Strongly Activating |

Steric Effects of Substituents

Steric hindrance, the spatial arrangement and bulk of the substituents, plays a critical role in determining the accessibility of reactive sites and can influence both reaction rates and regioselectivity.

Ortho Interactions : The positioning of the nitro group at C-2, immediately adjacent to the carboxylic acid group at C-1, creates significant steric crowding. This "ortho effect" can hinder reactions that involve the carboxylic acid, such as esterification or amide formation, by impeding the approach of a nucleophile to the carbonyl carbon. quora.com

Alkoxy Group Size : The ethoxy group is sterically more demanding than the methoxy group. This difference in size can influence the regioselectivity of reactions, such as electrophilic aromatic substitution, by favoring attack at a less hindered position. mdpi.com

Ring Position Accessibility : The C-3 position is flanked by the nitro group (C-2) and the methoxy group (C-4), making it sterically hindered. In contrast, the C-6 position is adjacent only to the ethoxy group (C-5), rendering it more sterically accessible for an incoming reagent.

Influence on Specific Reaction Pathways

The combination of electronic and steric factors dictates the favored course of different chemical transformations.

Electrophilic Aromatic Substitution (EAS) : In an EAS reaction, the directing effects of the substituents determine the position of the incoming electrophile. The potent activating and ortho-, para-directing alkoxy groups will dominate over the deactivating, meta-directing nitro and carboxyl groups. pressbooks.pubdocbrown.info The methoxy group at C-4 directs to C-3 and C-5, while the ethoxy group at C-5 directs to C-4 and C-6. Since C-4 and C-5 are already substituted, the potential sites for electrophilic attack are C-3 and C-6.

Position C-3 : This position is activated by the methoxy group (ortho) but is sterically hindered by the adjacent nitro (C-2) and methoxy (C-4) groups.

Position C-6 : This position is strongly activated by the adjacent ethoxy group (ortho) and is significantly less sterically hindered than C-3.

Therefore, electrophilic substitution is most likely to occur at the C-6 position, guided by the powerful activating effect of the ethoxy group and greater steric accessibility.

| Ring Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C-3 | Activated (ortho to -OCH₃) | High (flanked by -NO₂ and -OCH₃) | Less Favorable |

| C-6 | Activated (ortho to -OC₂H₅) | Moderate (adjacent to -OC₂H₅) | Most Favorable |

Nucleophilic Aromatic Substitution (NAS) : This reaction pathway is generally unfavorable for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. The presence of the nitro group at C-2 makes NAS a plausible mechanism if a suitable leaving group (e.g., a halogen) were present on the ring, particularly at the ortho (C-1 or C-3) or para (C-5) positions relative to the nitro group. rsc.org The electron-withdrawing nature of the nitro group would stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution.

Reactions of the Carboxylic Acid Group : The reactivity of the carboxylic acid is also modulated by the adjacent substituents.

Acidity : The electron-withdrawing character of the ortho-nitro group increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.

Reactivity : As previously noted, the steric bulk of the ortho-nitro group will significantly decrease the rate of reactions requiring nucleophilic attack at the carboxyl carbon, such as Fischer esterification. quora.com This steric hindrance makes it difficult for reagents to access the reactive center.

Research Applications and Broader Scientific Impact

Role as Synthetic Intermediates and Reagents in Organic Chemistry

In the realm of organic synthesis, 5-Ethoxy-4-methoxy-2-nitrobenzoic acid and its derivatives serve as crucial intermediates in the construction of complex molecular architectures. The interplay of its functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for various classes of organic compounds.

Substituted 2-nitrobenzoic acids are well-established precursors in the synthesis of pyrrolobenzodiazepines (PBDs), a class of natural products and their synthetic analogues known for their potent antitumor and DNA-interactive properties. nih.govresearchgate.net The general synthetic strategy involves the coupling of a substituted 2-nitrobenzoic acid with a proline derivative, followed by reduction of the nitro group and subsequent cyclization to form the characteristic tricyclic PBD core. While direct examples specifying the use of this compound in PBD synthesis are not extensively documented in publicly available literature, its structural similarity to other precursors used in this context suggests its potential applicability. The ethoxy and methoxy (B1213986) substituents on the aromatic ring would ultimately be located on the A-ring of the PBD skeleton, influencing the electronic properties and biological activity of the final molecule.

Furthermore, this compound is a logical starting material for the synthesis of a variety of nitrobenzamide derivatives. The carboxylic acid functionality can be readily converted to an amide via standard coupling reactions with a wide array of primary and secondary amines. These resulting nitrobenzamide derivatives can serve as intermediates in the synthesis of pharmacologically active compounds or as building blocks for more complex molecular systems. The reduction of the nitro group in these derivatives would yield the corresponding aminobenzamides, which are also important synthetic intermediates.

| Precursor Molecule | Target Complex Molecule | General Synthetic Utility |

| Substituted 2-Nitrobenzoic Acids | Pyrrolobenzodiazepines (PBDs) | Key building block for the A-ring of the PBD core structure, influencing DNA binding and biological activity. nih.govresearchgate.net |

| This compound | Nitrobenzamide Derivatives | Starting material for the synthesis of a diverse library of amides with potential applications in medicinal chemistry and materials science. |

Substituted benzoic acids, by virtue of their carboxylic acid group, can function as Brønsted acid catalysts in various organic transformations. The acidity of the carboxylic acid proton can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in this compound, generally increase the acidity of the benzoic acid. libretexts.org

While specific studies detailing the use of this compound as a Brønsted acid promoter are not prominent in the surveyed literature, the principles of Brønsted acid catalysis suggest its potential in reactions such as esterifications, acetalizations, and other acid-catalyzed processes. wikipedia.orgresearchgate.net The steric bulk of the substituents ortho to the carboxylic acid might influence its catalytic efficiency in certain reactions. Further research would be necessary to fully elucidate its catalytic profile and compare its activity to other substituted benzoic acids.

Contributions to Materials Science Research

The unique electronic and structural characteristics of nitroaromatic compounds position them as interesting candidates for the development of novel organic materials.

Nitrobenzoic acids and their derivatives have been explored as building blocks for functional organic materials, including polymers and nonlinear optical materials. ontosight.aichemicalbook.com The presence of both electron-donating (ethoxy, methoxy) and electron-withdrawing (nitro) groups on the benzene (B151609) ring of this compound creates a push-pull electronic system. This type of electronic structure is often associated with interesting optical and electronic properties.

Although specific research on the incorporation of this compound into novel organic materials is not widely reported, its potential as a monomer or a precursor for monomers in polymer synthesis is conceivable. google.com For instance, it could be converted into derivatives suitable for polymerization, leading to materials with tailored properties for applications in electronics or photonics.

Applications in Biochemical Research (Mechanistic and Reagent-Based)

The study of enzyme inhibition is a cornerstone of drug discovery and biochemical research. Substituted benzoic acids are a class of compounds that have been investigated for their potential to interact with and modulate the activity of various enzymes.

Benzoic acid derivatives have been designed and synthesized as inhibitors for a range of enzymes, including influenza neuraminidase and trans-sialidase. researchgate.netmdpi.com The inhibitory activity of these compounds often relies on specific interactions between their functional groups and the amino acid residues within the enzyme's active site.

| Research Area | Potential Application of this compound | Key Structural Features |

| Organic Synthesis | Precursor for complex heterocycles and substituted amides. | Carboxylic acid, nitro group, substituted aromatic ring. |

| Catalysis | Brønsted acid promoter for organic reactions. | Acidic carboxylic acid proton. |

| Materials Science | Building block for novel functional organic materials. | Push-pull electronic system (donor and acceptor groups). |

| Biochemical Research | Scaffold for the design of enzyme inhibitors or probes. | Multiple functional groups for potential enzyme-ligand interactions. |

Research into Microbial Metabolism and Growth Modulation (e.g., Pseudomonas strains)

While specific studies on the microbial metabolism of this compound are not extensively documented, research on the biodegradation of structurally similar nitroaromatic compounds by Pseudomonas species provides a foundational understanding. Pseudomonas, a genus known for its metabolic versatility, has been a key model organism in the study of how bacteria can utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.govasm.orgnih.gov

Generally, bacterial degradation of nitroaromatic compounds can proceed through several pathways. asm.org One common strategy involves the reduction of the nitro group to a hydroxylamino or amino group, followed by enzymatic rearrangement and ring cleavage. nih.gov Another approach is the oxidative removal of the nitro group, often initiated by dioxygenase or monooxygenase enzymes, which leads to the formation of catechols that can then enter central metabolic pathways. nih.gov

For instance, Pseudomonas pseudoalcaligenes has been shown to degrade nitrobenzene (B124822) by first reducing it to hydroxylaminobenzene, which is then converted to 2-aminophenol. This intermediate subsequently undergoes meta-ring cleavage. nih.gov Strains like Pseudomonas putida have demonstrated the ability to metabolize nitrophenols through different oxidative pathways. nih.gov Given the structural features of this compound, including the nitro group and the substituted benzene ring, it is plausible that Pseudomonas strains could metabolize it through analogous enzymatic reactions. Research in this area would likely focus on identifying the specific enzymes and genetic pathways involved, potentially revealing novel catabolic routes for substituted nitroaromatics.

Table 1: General Microbial Degradation Strategies for Nitroaromatic Compounds

| Degradation Strategy | Initial Enzymatic Step | Key Intermediates | Example Microorganism |

| Reductive Pathway | Nitroreductase | Nitrosobenzene, Hydroxylaminobenzene, Aminophenol | Pseudomonas pseudoalcaligenes |

| Oxidative Pathway (Dioxygenase) | Dioxygenase | Catechols | Pseudomonas sp. |

| Oxidative Pathway (Monooxygenase) | Monooxygenase | Benzoquinone | Pseudomonas putida |

Methodological Advancements in Analytical Chemistry

Spectrophotometric Reagents and Assays

Spectrophotometry is a widely used analytical technique for the determination of various compounds, and its application extends to nitroaromatics. While specific spectrophotometric assays using this compound as a reagent are not prominently described in the literature, the inherent properties of nitroaromatic compounds make them suitable for spectrophotometric analysis. The presence of the nitro group, a strong chromophore, often imparts distinct absorption characteristics in the ultraviolet-visible (UV-Vis) spectrum. rsc.org

The development of new analytical methods often involves the use of reagents that react with the analyte to produce a colored product, which can then be quantified using a spectrophotometer. In the context of nitroaromatics, research could explore the potential of this compound or its derivatives as reagents in such assays. For example, its reduction product, an aromatic amine, could be diazotized and coupled with a suitable compound to form a highly colored azo dye, a common principle in spectrophotometric assays.

Furthermore, spectrophotometric methods are crucial for studying the kinetics of chemical and biochemical reactions, including the microbial degradation of nitroaromatic compounds. By monitoring changes in the absorbance spectrum over time, researchers can track the disappearance of the parent compound and the appearance of metabolic intermediates. mdpi.com

Table 2: Potential Analytical Applications Related to Nitroaromatic Compounds

| Analytical Technique | Principle | Relevance to this compound |

| UV-Vis Spectrophotometry | Measurement of light absorption by the nitroaromatic ring. | Direct quantification and monitoring of degradation. |

| Colorimetric Assays | Formation of a colored product after chemical reaction. | Potential use of its derivatives as reagents for other analytes. |

| Gas Chromatography (GC) | Separation and detection of volatile or semi-volatile compounds. | Analysis of the compound and its degradation products in environmental samples. nih.govmendeley.com |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Identification and structural elucidation of metabolites. nih.gov |

Environmental Chemistry Research

Studies Related to Biodegradation Pathways of Nitroaromatic Compounds

The environmental fate of nitroaromatic compounds is a significant area of research due to their widespread use and potential toxicity. asm.org These compounds can be recalcitrant to degradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack by oxygenases. asm.orgrsc.org However, microorganisms have evolved diverse strategies to break down these pollutants. dtic.milresearchgate.net

Research into the biodegradation of compounds like this compound would contribute to the broader understanding of the environmental cycling of nitroaromatics. The degradation pathways are generally categorized as either reductive or oxidative. cswab.org

Reductive Pathways: Under anaerobic conditions, the nitro group is typically reduced to an amino group. The resulting aromatic amines may be further degraded or may polymerize, leading to their incorporation into soil organic matter.

Oxidative Pathways: In aerobic environments, bacteria often employ dioxygenase or monooxygenase enzymes to attack the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) and the formation of hydroxylated intermediates that can be funneled into central metabolic pathways. nih.gov

Understanding the specific biodegradation pathway of this compound would involve identifying the microorganisms capable of its degradation, the enzymes they produce, and the sequence of metabolic intermediates. This knowledge is crucial for developing bioremediation strategies for sites contaminated with this and similar nitroaromatic compounds.

Table 3: Common Steps in the Aerobic Biodegradation of Nitroaromatic Compounds

| Step | Description | Enzymatic Action |

| 1. Initial Attack | Hydroxylation of the aromatic ring. | Dioxygenase or Monooxygenase |

| 2. Denitration | Removal of the nitro group as nitrite. | Often spontaneous after hydroxylation. |

| 3. Ring Cleavage | Opening of the aromatic ring. | Dioxygenase |

| 4. Further Metabolism | Conversion of ring cleavage products to central metabolites. | Various hydrolases, dehydrogenases, etc. |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes for Substituted Benzoic Acids

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that is significantly influencing the synthesis of substituted benzoic acids. Traditional methods often rely on harsh reagents and generate substantial waste. chemiis.com Future research will prioritize the development of green and sustainable alternatives.

One of the most promising approaches is the use of biocatalysis . chemicalbook.com This involves employing enzymes or whole-cell systems to carry out chemical transformations. chemiis.comchemicalbook.com These biocatalytic processes operate under mild conditions, are highly selective, and utilize renewable feedstocks, thereby reducing the environmental footprint. chemiis.comchemicalbook.com For instance, enzyme cascades in engineered microorganisms have been developed to produce benzoic acid from renewable sources like L-phenylalanine. chemiis.com While not yet specific to 5-Ethoxy-4-methoxy-2-nitrobenzoic acid, these methodologies could be adapted for its synthesis.

Another key area is the exploration of eco-friendly reaction media and catalysts . Research is focused on replacing hazardous organic solvents with greener alternatives like water or ionic liquids. guidechem.com Microwave-assisted organic synthesis represents another green technique that can accelerate reaction rates and improve yields, often with reduced energy consumption and waste generation. researchgate.net The development of novel catalysts, such as substituted iron porphyrins for the aerobic oxidation of nitrotoluenes to nitrobenzoic acids, exemplifies the move towards more sustainable catalytic systems. guidechem.com

The table below summarizes some emerging green synthetic strategies applicable to substituted benzoic acids.

| Green Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes or whole-cell microorganisms. chemiis.comchemicalbook.com | Mild reaction conditions, high selectivity, use of renewable feedstocks. chemiis.comchemicalbook.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times, increased yields, lower energy consumption. researchgate.net |

| Green Solvents | Replacement of hazardous organic solvents with water, ionic liquids, etc. guidechem.com | Reduced environmental pollution and health hazards. guidechem.com |

| Novel Catalysts | Development of efficient and recyclable catalysts, e.g., iron porphyrins. guidechem.com | Increased efficiency, reduced waste, potential for catalyst recycling. guidechem.com |

Exploration of Uncharted Reaction Pathways and Novel Transformations

Beyond established synthetic routes, there is considerable interest in discovering and developing novel chemical reactions for substituted benzoic acids. These new transformations can provide access to unique molecular architectures and functional groups.

One area of active research is catalytic decarboxylation . This reaction involves the removal of the carboxylic acid group and can be a powerful tool for the synthesis of substituted aromatic compounds. chemiis.comchemicalbook.com Recent studies have focused on developing efficient catalytic systems, including those based on copper nanoparticles and iridium complexes, for the decarboxylation of aromatic carboxylic acids under mild conditions. chemiis.com While challenging, the selective decarboxylation of a nitro-substituted benzoic acid like this compound could open up new synthetic possibilities.

Another intriguing avenue is the reductive cyclization of 2-nitrobenzoic acids. The nitro group in close proximity to the carboxylic acid function can participate in cyclization reactions upon reduction, leading to the formation of heterocyclic compounds. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials. For example, the reductive cyclization of 2'-nitrochalcones, which can be derived from nitrobenzoic acids, has been shown to be an effective method for the synthesis of 4-quinolones. nih.gov

The table below highlights some novel transformations that could be explored for this compound.

| Reaction Pathway | Description | Potential Products |

| Catalytic Decarboxylation | Removal of the -COOH group using a catalyst. chemiis.comchemicalbook.com | Substituted nitroaromatics. |

| Reductive Cyclization | Reduction of the nitro group followed by intramolecular cyclization. | Heterocyclic compounds (e.g., benzoxazinones). |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds on the aromatic ring. | Novel substituted benzoic acid derivatives. |

Integration of Advanced Computational Approaches for Rational Design in Synthetic Chemistry

The synergy between computational chemistry and experimental synthesis is revolutionizing the way chemical research is conducted. Advanced computational tools are increasingly being used for the rational design of synthetic routes and the prediction of reaction outcomes.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to study the electronic structure and reactivity of molecules. guidechem.comnih.gov DFT calculations can provide valuable insights into reaction mechanisms, transition state energies, and the influence of substituents on reactivity. guidechem.comnih.gov For this compound, DFT could be employed to predict its reactivity in various transformations, aiding in the selection of optimal reaction conditions and catalysts.

The table below outlines the role of advanced computational approaches in synthetic chemistry.

| Computational Approach | Application in Synthetic Chemistry | Relevance to this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. guidechem.comnih.gov | Understanding the influence of ethoxy, methoxy (B1213986), and nitro groups on reactivity. |

| Machine Learning (ML) / Artificial Intelligence (AI) | Prediction of reaction outcomes, design of synthetic routes, discovery of new reactions. chemiis.comchemicalbook.com | Accelerating the discovery of efficient and novel synthetic pathways. |

| Molecular Dynamics (MD) Simulations | Studying the behavior of molecules in solution, understanding solvent effects. drugs.com | Optimizing reaction conditions by modeling the compound's behavior in different solvents. |

Expansion of Non-Medicinal and Non-Safety Related Research Applications

While many substituted benzoic acids find applications in the pharmaceutical and agrochemical industries, there is a growing interest in exploring their use in other, non-medicinal and non-safety related fields. google.com

The unique substitution pattern of this compound, with its combination of electron-donating alkoxy groups and an electron-withdrawing nitro group, makes it an interesting candidate for applications in materials science . Nitroaromatic compounds are known to have interesting optical and electronic properties. chemicalbook.com For instance, p-Nitrobenzoic acid and its derivatives have been explored for the development of functional materials, pigments, and optoelectronic devices. chemicalbook.com The specific electronic properties imparted by the substituents in this compound could be harnessed for the design of novel materials with tailored characteristics.

Furthermore, substituted benzoic acids serve as versatile chemical intermediates in organic synthesis. chemiis.comguidechem.com The functional groups present in this compound (carboxylic acid, nitro, ethoxy, and methoxy) can be selectively modified to create a wide range of other molecules. This makes it a valuable building block for the synthesis of complex organic structures for various research and industrial purposes, including the development of new dyes and polymers. chemiis.com

The table below lists potential non-medicinal research applications for this compound.

| Application Area | Potential Use | Rationale |

| Materials Science | Synthesis of novel organic materials with specific optical or electronic properties. chemicalbook.com | The combination of electron-donating and electron-withdrawing groups can lead to interesting material characteristics. chemicalbook.com |

| Organic Synthesis | A versatile building block for the synthesis of complex molecules. chemiis.comguidechem.com | The multiple functional groups allow for a wide range of chemical transformations. |

| Dye Chemistry | Precursor for the synthesis of novel azo dyes or other colorants. chemiis.com | The aromatic nitro group is a common feature in many dye molecules. chemiis.com |

Q & A

Q. What are the established synthetic pathways for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example:

Starting Materials : Begin with a substituted benzoic acid (e.g., 4-methoxybenzoic acid) and introduce ethoxy and nitro groups via electrophilic substitution or coupling reactions .

Nitration : Optimize nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration. Monitor reaction progress via TLC .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Verify purity via HPLC (>98%) and melting point analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) .

- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers at RT, away from light and oxidizers. Label containers with hazard warnings (e.g., irritant) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian or ORCA) .

- Alternative Techniques : Use X-ray crystallography to resolve ambiguous substituent positions. Submit crystallographic data to the Cambridge Structural Database (CSD) .

- Database Referencing : Cross-check spectral libraries (e.g., PubChem, NIST WebBook) to rule out impurities or isomerization .

Q. What strategies are effective for evaluating the biological activity of this compound in enzymatic assays?

- Methodological Answer :

- Enzyme Inhibition Studies :

Assay Design : Use a fluorogenic or chromogenic substrate (e.g., p-nitrophenyl acetate for esterase activity).

Dose-Response Curves : Test compound concentrations from 1 nM to 100 µM. Calculate IC₅₀ values using nonlinear regression .

- Receptor Binding : Perform competitive radioligand binding assays (e.g., dopamine D2 or serotonin 5-HT3 receptors) with tritiated ligands. Use Scatchard analysis for affinity determination .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Quantify degradation via HPLC .

Thermal Stability : Use DSC/TGA to determine decomposition temperatures. Store samples at 4°C, -20°C, and RT for long-term stability assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.